molecular formula C19H21NO3S B11701443 6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B11701443
M. Wt: 343.4 g/mol
InChI Key: NGAFDYBHZBOLTR-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a hexyl group, a hydroxy group, and a thiazolyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-2-one core.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using 2-methyl-1,3-thiazole and a suitable leaving group.

    Hexylation and Hydroxylation: The hexyl group is introduced through an alkylation reaction, and the hydroxy group is added via a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The thiazolyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromen-2-one core may produce a dihydro derivative.

Scientific Research Applications

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
  • 6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl acetate

Uniqueness

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is unique due to the specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C19H21NO3S/c1-3-4-5-6-7-13-8-14-9-15(16-11-24-12(2)20-16)19(22)23-18(14)10-17(13)21/h8-11,21H,3-7H2,1-2H3

InChI Key

NGAFDYBHZBOLTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C)O

Origin of Product

United States

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